![molecular formula C18H19N3O3 B4229018 ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4229018.png)
ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EPMC is a pyrazolo[1,5-a]pyrimidine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. In
Mechanism of Action
The exact mechanism of action of ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent. ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has also been found to inhibit the growth and proliferation of cancer cells, both in vitro and in animal models. In addition, ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have antifungal activity against various fungal species, indicating its potential as an antifungal agent.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease models. ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its potential toxicity, as high doses of ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate have been shown to cause liver damage in animal models. Therefore, careful dose optimization and toxicity studies are necessary when using ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments.
Future Directions
There are several future directions for research on ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is the development of ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate-based drugs for the treatment of inflammatory diseases, cancer, and fungal infections. Another area of interest is the elucidation of the exact mechanism of action of ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, which could lead to the development of more potent and selective ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives. In addition, further studies are needed to evaluate the safety and efficacy of ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate in clinical trials, which could pave the way for its use in human medicine.
Scientific Research Applications
Ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has also been shown to have antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been found to have antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. These properties make ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate a promising candidate for the development of new drugs for the treatment of inflammatory diseases, cancer, and fungal infections.
properties
IUPAC Name |
ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-24-18(22)14-10-19-17-16(13-8-6-5-7-9-13)15(11-23-3)20-21(17)12(14)2/h5-10H,4,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDIHBJPVGNIHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=CC=C3)N=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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